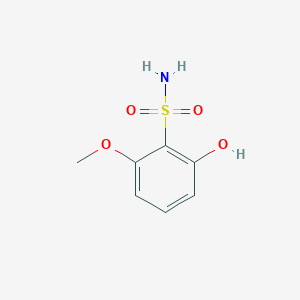

2-Hydroxy-6-methoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO4S |

|---|---|

Molecular Weight |

203.22 g/mol |

IUPAC Name |

2-hydroxy-6-methoxybenzenesulfonamide |

InChI |

InChI=1S/C7H9NO4S/c1-12-6-4-2-3-5(9)7(6)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |

InChI Key |

DYTRDCRYFPAFJH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1S(=O)(=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 6 Methoxybenzenesulfonamide

Established Synthetic Routes for 2-Hydroxy-6-methoxybenzenesulfonamide

The synthesis of this compound, while not extensively documented in dedicated literature, can be logically approached through well-established reactions centered on electrophilic aromatic substitution, using precursors like 3-methoxyphenol (B1666288).

Condensation Reactions and Precursor Chemistry

The primary precursor for the synthesis of this compound is 3-methoxyphenol . This starting material is readily synthesized by the mono-methylation of resorcinol (B1680541) using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base. prepchem.com

The proposed synthetic route involves a two-step process starting from 3-methoxyphenol:

Chlorosulfonation : The first step is an electrophilic aromatic substitution where 3-methoxyphenol is treated with chlorosulfonic acid (ClSO₃H). researchgate.netstackexchange.com The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are both strongly activating and ortho,para-directing. libretexts.org In 3-methoxyphenol, both groups direct incoming electrophiles to positions 2, 4, and 6. Due to steric hindrance between the two existing groups, substitution at position 2 is less likely. Therefore, the reaction yields a mixture of sulfonyl chlorides at positions 4 and 6. The desired intermediate, 2-hydroxy-6-methoxybenzenesulfonyl chloride , is formed via attack at the 6-position. The electrophile in this reaction is believed to be SO₂Cl⁺, generated from the auto-protolysis of chlorosulfonic acid. stackexchange.com

Ammonolysis (Condensation) : The resulting sulfonyl chloride is then converted to the sulfonamide through a condensation reaction with ammonia (B1221849). This nucleophilic substitution reaction at the sulfur atom displaces the chloride to form the stable sulfonamide functional group, yielding the final product, This compound . nih.gov

Innovations in Reaction Conditions and Yield Optimization

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize the yield of the desired isomer and minimize side products.

Chlorosulfonation Step : The temperature of the chlorosulfonation reaction is a critical factor. These reactions are typically run at low temperatures (e.g., 0-5 °C) to prevent side reactions such as disulfonation and oxidative decomposition, which can occur at higher temperatures. researchgate.netstackexchange.com The choice of solvent, often a non-reactive chlorinated solvent like dichloromethane, is also important for controlling the reaction rate and facilitating product isolation.

Ammonolysis Step : For the conversion of the sulfonyl chloride to the sulfonamide, optimization involves controlling the stoichiometry of ammonia and the reaction temperature. Using an excess of ammonia can help drive the reaction to completion. The reaction is typically performed in a solvent in which the sulfonyl chloride is soluble, and the conditions are managed to ensure efficient formation of the sulfonamide without hydrolysis of the sulfonyl chloride group.

The table below summarizes key parameters for optimization based on analogous preparations.

| Reaction Step | Parameter | Condition/Variable | Rationale for Optimization |

|---|---|---|---|

| Chlorosulfonation | Temperature | Low temperature (0-5 °C) | Minimizes side-product formation and decomposition. stackexchange.com |

| Solvent | Inert solvent (e.g., Dichloromethane) | Provides a controlled reaction medium. researchgate.net | |

| Reagent Ratio | Slight excess of Chlorosulfonic Acid | Ensures complete conversion of the starting material. | |

| Ammonolysis | Reagent | Aqueous Ammonia | Acts as both nucleophile and base. |

| Temperature | Controlled, typically room temperature | Avoids hydrolysis of the sulfonyl chloride. |

Derivatization Strategies and Analogue Synthesis

The functional groups of this compound—the phenolic hydroxyl, the methoxy ether, and the sulfonamide nitrogen—provide multiple sites for chemical modification to generate a diverse library of analogues.

Modifications at the Hydroxyl and Methoxy Substituents

The hydroxyl and methoxy groups on the aromatic ring are prime targets for derivatization.

Hydroxyl Group Modifications : The phenolic hydroxyl group can undergo O-alkylation or O-acylation.

O-Alkylation : Reaction with alkyl halides in the presence of a base (Williamson ether synthesis) yields ether derivatives. google.comscirp.org This allows for the introduction of various alkyl or substituted alkyl chains.

O-Acylation : Treatment with acyl chlorides or anhydrides in the presence of a base leads to the formation of ester derivatives. nih.gov This modification can introduce a wide range of functional groups.

Methoxy Group Modification : The methoxy group can be cleaved through demethylation to yield the corresponding catechol derivative, 2,6-dihydroxybenzenesulfonamide . This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). google.comnih.gov

| Functional Group | Reaction Type | Reagent Example | Product Class |

|---|---|---|---|

| Hydroxyl (-OH) | O-Alkylation | Methyl Iodide (CH₃I), Base | 2,6-Dimethoxybenzenesulfonamide |

| O-Acylation | Acetyl Chloride (CH₃COCl), Base | 2-Acetoxy-6-methoxybenzenesulfonamide | |

| Methoxy (-OCH₃) | Demethylation | Boron Tribromide (BBr₃) | 2,6-Dihydroxybenzenesulfonamide |

Alterations of the Sulfonamide Nitrogen

The sulfonamide nitrogen is another key site for derivatization, allowing for the synthesis of N-substituted analogues.

N-Alkylation : The sulfonamide proton is acidic and can be removed by a base, allowing the nitrogen to act as a nucleophile. Subsequent reaction with an electrophile, such as an alkyl halide, results in N-alkylated derivatives. nih.govresearchgate.net

Condensation Reactions : The sulfonamide can react with isocyanates or isothiocyanates to form ureido or thioureido derivatives, respectively. acs.orgtandfonline.com These reactions significantly expand the structural diversity of the analogues. For example, reaction with an aryl isocyanate would yield an N-((arylcarbamoyl)sulfamoyl) derivative.

Mechanistic Insights into Chemical Reactivity and Selectivity

The chemical reactivity of the this compound ring, particularly towards electrophilic aromatic substitution (SEAr), is governed by the electronic effects of its three substituents. wikipedia.org

-OH (Hydroxyl group) : This is a strongly activating, ortho,para-directing group due to its powerful +R (resonance) effect, which greatly outweighs its -I (inductive) effect. libretexts.org

-OCH₃ (Methoxy group) : This is also an activating, ortho,para-directing group, though slightly less activating than the hydroxyl group. Its +R effect is dominant over its -I effect. tardigrade.ininfinitylearn.com

-SO₂NH₂ (Sulfonamide group) : This is a deactivating, meta-directing group due to its strong electron-withdrawing nature (-I and -R effects).

The available positions for substitution are 3, 4, and 5.

The -OH group directs incoming electrophiles to positions 3 and 5 (ortho).

The -OCH₃ group also directs to positions 3 and 5 (ortho).

The -SO₂NH₂ group directs to position 4 (meta).

Given that two powerful activating groups (-OH and -OCH₃) direct to the same positions (3 and 5), these sites will be the most reactive towards electrophiles. Steric hindrance may play a role in favoring one position over the other, but electronically, both are highly activated. The deactivating influence of the sulfonamide group makes position 4 significantly less favorable for substitution.

Advanced Structural Characterization and Computational Analysis

Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods are fundamental in determining the structural framework of molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible spectroscopy each provide unique insights into the connectivity, functional groups, and electronic nature of 2-Hydroxy-6-methoxybenzenesulfonamide.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the hydroxyl proton, the methoxy (B1213986) protons, and the amine protons of the sulfonamide group. The aromatic protons would appear as a complex multiplet, with their chemical shifts influenced by the electronic effects of the hydroxyl, methoxy, and sulfonamide substituents. The hydroxyl proton is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent. The methoxy group protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The two protons of the sulfonamide (-SO₂NH₂) group would likely appear as a singlet or two distinct signals depending on the rotational hindrance and hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The aromatic carbons would resonate in the downfield region (typically 110-160 ppm), with the carbons directly attached to the oxygen atoms of the hydroxyl and methoxy groups, and the sulfur atom of the sulfonamide group, showing characteristic chemical shifts. The methoxy carbon would appear as a distinct signal in the upfield region (around 55-60 ppm).

A representative, hypothetical ¹H NMR data table based on analogous structures is presented below to illustrate the expected spectral features.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 7.8 | Multiplet | - |

| -OH | 9.0 - 11.0 | Broad Singlet | - |

| -OCH₃ | 3.8 - 4.0 | Singlet | - |

| -SO₂NH₂ | 5.0 - 7.0 | Singlet | - |

| Note: This table is illustrative and based on general chemical shift ranges for similar functional groups. |

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within this compound.

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra are expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes would include the O-H stretching of the hydroxyl group, N-H stretching of the sulfonamide group, C-H stretching of the aromatic ring and methoxy group, S=O stretching of the sulfonyl group, and C-O stretching of the ether linkage. The presence of strong, broad bands in the IR spectrum around 3200-3600 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations, potentially involved in hydrogen bonding. The S=O stretching vibrations typically appear as two strong bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

A summary of expected IR absorption bands is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3200 - 3400 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |

| Sulfonyl (-SO₂-) | S=O Asymmetric Stretch | 1300 - 1350 |

| Sulfonyl (-SO₂-) | S=O Symmetric Stretch | 1140 - 1180 |

| Ether (Ar-O-CH₃) | C-O Stretch | 1200 - 1275 |

UV-Visible Spectroscopy: The UV-Visible spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to show absorption bands in the ultraviolet region. These absorptions arise from π → π* electronic transitions within the benzene (B151609) ring. The position and intensity of these bands are influenced by the auxochromic hydroxyl and methoxy groups, and the sulfonamide group, which can cause a bathochromic (red) shift of the absorption maxima.

X-ray Crystallographic Studies of this compound and its Complexes

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported in the reviewed literature, studies on related sulfonamide derivatives provide valuable insights into the likely solid-state conformation and packing.

It is anticipated that the molecule would adopt a conformation that allows for the formation of intramolecular hydrogen bonds, likely between the phenolic hydroxyl group and an oxygen atom of the sulfonyl group. In the crystalline state, intermolecular hydrogen bonds involving the sulfonamide N-H protons, the hydroxyl O-H proton, and the sulfonyl oxygen atoms would play a crucial role in stabilizing the crystal lattice. These interactions often lead to the formation of extended one-, two-, or three-dimensional networks. The benzene ring, along with its substituents, is expected to be largely planar.

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry offers powerful tools to complement experimental data and to predict the structural, electronic, and dynamic properties of molecules.

DFT is a widely used quantum chemical method for calculating the electronic structure of molecules. By employing functionals such as B3LYP and basis sets like 6-31G(d,p), it is possible to optimize the geometry of this compound and to calculate various molecular properties. These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. Furthermore, DFT can be used to compute theoretical vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra.

TD-DFT is an extension of DFT that is used to calculate the electronic excitation energies and, consequently, the theoretical UV-Visible absorption spectrum. This allows for a direct comparison with experimental spectra and helps in understanding the nature of the electronic transitions.

The table below presents a hypothetical comparison of experimental and DFT-calculated vibrational frequencies for a key functional group.

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| S=O Asymmetric Stretch | ~1320 | (Value would be here) |

| S=O Symmetric Stretch | ~1160 | (Value would be here) |

| Note: Calculated values would be obtained from a specific DFT calculation and are often scaled to better match experimental data. |

The presence of rotatable bonds in this compound (e.g., around the C-S and C-O bonds) suggests the possibility of multiple stable conformations. Conformational analysis, using computational methods, can be employed to identify the low-energy conformers and to understand the energetic barriers between them.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms in the molecule, MD can reveal information about conformational flexibility, intramolecular motions, and interactions with solvent molecules. These simulations are particularly useful for understanding how the molecule behaves in a more complex environment, such as in solution.

Prediction of Molecular Properties and Reactivity Descriptors

Computational chemistry provides a powerful lens for predicting the molecular properties and reactivity of "this compound." Through methods like Density Functional Theory (DFT), researchers can model the molecule's electronic structure and derive a suite of descriptors that offer insights into its stability, reactivity, and potential interaction with other molecules. While specific computational studies dedicated exclusively to "this compound" are not extensively available in the public domain, the well-established principles of computational analysis on analogous benzenesulfonamide (B165840) derivatives allow for a reliable prediction of its key properties.

Methodologies such as DFT, often employing functionals like B3LYP and basis sets like 6-31G(d), are standard for optimizing the molecular geometry and calculating electronic properties of similar compounds. These calculations are fundamental to understanding the molecule's behavior at a subatomic level.

Molecular Properties

The predicted molecular properties of "this compound" are derived from its optimized electronic structure. These properties are crucial for understanding its physical characteristics and intrinsic stability. Key calculated properties for benzenesulfonamide derivatives, which are applicable to the target molecule, are often presented in detailed tables.

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and stability. A larger gap suggests higher stability. |

Note: The values presented are estimates based on computational studies of analogous compounds and may vary depending on the specific computational method and basis set used.

Reactivity Descriptors

Reactivity descriptors are calculated parameters that help in predicting how "this compound" will behave in a chemical reaction. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value Range | Significance |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.0 - 7.0 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.0 - 2.0 eV | The energy released when an electron is added to the molecule. |

| Global Hardness (η) | η = (I - A) / 2 | 2.0 - 2.5 eV | Measures the resistance of the molecule to change its electron distribution. A higher value indicates lower reactivity. |

| Global Softness (S) | S = 1 / (2η) | 0.20 - 0.25 eV-1 | The reciprocal of hardness; a higher value indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.5 - 4.5 eV | A measure of the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | ~2.5 - 4.0 eV | A global reactivity index that measures the propensity of a species to accept electrons. |

Note: These values are estimations based on the predicted HOMO and LUMO energy ranges for benzenesulfonamide derivatives.

Detailed research findings from computational studies on similar sulfonamide-containing molecules reveal that the distribution of electron density, as visualized through Molecular Electrostatic Potential (MEP) maps, is a key determinant of reactivity. For "this compound," the oxygen and nitrogen atoms of the sulfonamide group, as well as the oxygen atoms of the hydroxyl and methoxy groups, are expected to be regions of high electron density (electronegative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine and hydroxyl groups would represent regions of positive electrostatic potential, indicating sites for nucleophilic interaction.

Investigations into Molecular Biological Targets and Mechanisms of Action Mechanistic Focus

Enzyme Inhibition Potentials and Biochemical Characterization

The biological activity of benzenesulfonamide (B165840) derivatives is largely dictated by their capacity to inhibit specific enzymes. The following sections explore the inhibitory potential of compounds related to the 2-Hydroxy-6-methoxybenzenesulfonamide structure against several key enzyme families.

Benzenesulfonamides are a well-established class of inhibitors for human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes crucial for processes like pH regulation and CO2 transport. mdpi.com The inhibitory activity of sulfonamides is highly dependent on the substitution pattern of the benzene (B151609) ring, which influences both potency and isoform selectivity.

While direct inhibitory data for this compound is not extensively detailed, studies on structurally similar compounds, such as derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053), provide significant insight into its likely behavior. nih.gov These related compounds exhibit binding affinities for various hCA isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. nih.govnih.gov The inhibition constants for these related hydroxy-benzenesulfonamides can range from the low nanomolar to the micromolar range, demonstrating varied selectivity across the different isoforms. acs.orgnih.govmdpi.com For instance, certain derivatives of 3-amino-4-hydroxybenzenesulfonamide show strong binding to several isoforms, with dissociation constants (Kd) in the nanomolar range for some, indicating potent inhibition. nih.gov

The binding mechanism is canonical for this class of inhibitors. The sulfonamide moiety (-SO2NH2) coordinates directly to the Zn(II) ion located at the bottom of the enzyme's active site. unich.it This interaction involves the deprotonation of the sulfonamide nitrogen, which then acts as the fourth ligand to the zinc ion, displacing the catalytically essential zinc-bound water molecule or hydroxide (B78521) ion. glpbio.com The orientation of the substituted benzene ring within the active site is stabilized by a network of hydrogen bonds and van der Waals interactions with amino acid residues lining the cavity. The presence of an ortho-hydroxy group can contribute to this binding by forming an intramolecular hydrogen bond or by interacting with nearby residues, potentially influencing the compound's orientation and affinity. unich.it

Table 1: Binding Affinities (Kd) of a 3-amino-4-hydroxybenzenesulfonamide Derivative (Compound 9) for Various Human Carbonic Anhydrase Isoforms

| Isoform | Dissociation Constant (Kd) in μM |

| hCA I | 9 |

| hCA II | 11 |

| hCA IV | 14 |

| hCA VA | 21 |

| hCA VII | 10 |

| hCA IX | 10 |

| hCA XII | 19 |

| hCA XIV | 0.65 |

Data is for (E)-3-((5-nitrothiophen-2-yl)methyleneamino)-4-hydroxybenzenesulfonamide, a structurally related compound, as reported in scientific literature. nih.gov

Lipoxygenases (LOXs) are iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, producing signaling molecules involved in inflammatory responses. nih.gov While direct studies on this compound are limited, research into a related, more complex scaffold provides evidence that this chemical class can inhibit LOX enzymes.

Specifically, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has been identified as potent and selective inhibitors of human platelet-type 12-lipoxygenase (12-LOX). nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that the 2-hydroxy and 3-methoxy substitutions on the benzyl (B1604629) ring were critical for their high potency, with top compounds exhibiting inhibitory concentrations in the nanomolar range. nih.gov These findings suggest that the this compound core may possess the necessary structural features to interact with the active site of lipoxygenases, although its specific activity and substrate specificity remain to be determined.

The glyoxalase system, with Glyoxalase I (Glx-I) as a key enzyme, is a cellular defense mechanism that detoxifies cytotoxic metabolites like methylglyoxal (B44143) (MG). nih.govacs.org Overexpression of Glx-I is observed in some cancer cells, making it a therapeutic target. nih.gov

Research has demonstrated that 1,4-benzenesulfonamide derivatives can act as inhibitors of the human Glx-I enzyme. nih.govacs.org A notable example is (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid, a compound containing the 2-hydroxy-benzenesulfonamide motif, which displayed potent Glx-I inhibitory activity with an IC50 value of 0.39 μM. nih.govacs.org The mechanism of interference involves the inhibitor binding to the active site of the enzyme. nih.govacs.org Glx-I catalyzes the conversion of the hemithioacetal, formed between methylglyoxal and glutathione, into S-D-lactoylglutathione. nih.gov Inhibitors like the 2-hydroxy-benzenesulfonamide derivatives are thought to occupy the active site, preventing the substrate from binding and thereby halting the detoxification process, which leads to an accumulation of cytotoxic methylglyoxal. nih.govnih.govacs.org

Table 2: In Vitro Inhibitory Activity of a 2-hydroxy-benzenesulfonamide Derivative against Human Glyoxalase I

| Compound | Target Enzyme | IC50 (μM) |

| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | Human Glx-I | 0.39 |

Data as reported in scientific literature. nih.govacs.org

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov A review of the scientific literature did not yield specific data on the inhibitory or modulatory effects of this compound or its closely related derivatives on acetylcholinesterase.

Microtubules, polymers of tubulin, are essential components of the cytoskeleton involved in cell division, motility, and shape. nih.gov Compounds that interfere with tubulin polymerization are established anticancer agents. mdpi.com Extensive searches of scientific databases did not provide any evidence or studies suggesting that this compound inhibits tubulin polymerization or disrupts microtubule dynamics.

Analysis of Protein-Ligand Interactions

The efficacy and selectivity of an enzyme inhibitor are determined by the precise nature of its interactions within the protein's binding site. For benzenesulfonamide-based inhibitors, these interactions are well-characterized, particularly for the carbonic anhydrase family.

X-ray crystallography studies of related hydroxy-benzenesulfonamides in complex with hCA isoforms reveal the key interactions that anchor the inhibitor. nih.gov The primary interaction is the coordination bond between the deprotonated sulfonamide group and the catalytic Zn(II) ion. nih.govunich.it This is supplemented by a network of hydrogen bonds. For example, the oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of the highly conserved residue Thr199. The sulfonamide NH group can also interact with the side-chain oxygen of Thr199. nih.gov

Binding Site Characterization through Molecular Docking

Molecular docking simulations are crucial computational tools used to predict the preferred orientation of a molecule when bound to a target protein, elucidating the binding mode and affinity. For the benzenesulfonamide class of compounds, docking studies have been instrumental in characterizing their interactions with various enzymatic targets, particularly human carbonic anhydrases (hCAs) and protein kinases, which are often implicated in cancer.

These studies consistently reveal that the benzenesulfonamide scaffold orients itself within the active site to allow the sulfonamide group (-SO₂NH₂) to act as a critical zinc-binding group in metalloenzymes like carbonic anhydrase. nih.govtandfonline.com The docking analyses for various derivatives show that the sulfonamide moiety coordinates with the Zn²⁺ ion in the catalytic site. nih.govtandfonline.com Further stabilization is achieved through hydrogen bonds between the sulfonamide's oxygen and nitrogen atoms and key amino acid residues, such as Thr200 and Gln92 in hCA IX. rsc.org

The remainder of the molecule, often referred to as the "tail," extends into different subpockets of the active site, and its specific interactions determine the compound's potency and isoform selectivity. nih.govnih.govunich.it For instance, in studies of derivatives targeting hCA IX, the thiazolidinone fragment was shown to play a significant role in binding to the active site. nih.gov In other studies targeting β-tubulin, docking analysis suggested that N-(6(4)-indazolyl)-benzenesulfonamide derivatives interact with this protein, indicating a potential mechanism for mitotic arrest. nih.gov Similarly, docking of benzenesulfonamide analogs into the active site of the TrkA receptor tyrosine kinase identified key hydrophobic interactions with residues like Tyr359 and Ile374 as crucial for binding. nih.gov

Table 1: Summary of Molecular Docking Findings for Benzenesulfonamide Derivatives

| Derivative Class | Protein Target | Key Interacting Residues/Features | Reference |

|---|---|---|---|

| Thiazolidinone-benzenesulfonamides | Carbonic Anhydrase IX (hCA IX) | Sulfonamide group coordinates with active site Zn²⁺; interactions with Gln92, Thr200. | nih.govrsc.org |

| N-(6(4)-indazolyl)-benzenesulfonamides | β-tubulin | Interactions within the tubulin structure suggesting mitotic disruption. | nih.gov |

| Thiadiazol-benzenesulfonamides | Tropomyosin receptor kinase A (TrkA) | Hydrophobic interactions with Tyr359, Ser371, Ile374; charged interactions with Gln369. | nih.gov |

| 1,2,3-Triazole-benzenesulfonamides | Carbonic Anhydrase I & II (hCA I & II) | Interactions within the active site, with specific compounds showing potent inhibitory properties. | tandfonline.com |

Biophysical Methods for Binding Affinity Determination (e.g., Surface Plasmon Resonance, Fluorescence Assays)

One such technique is the fluorescent thermal shift assay, which measures the change in the thermal stability of a protein upon ligand binding. This method was used to assess the affinity of novel 3-amino-4-hydroxybenzenesulfonamide derivatives for various human carbonic anhydrase isoenzymes. mdpi.com The dissociation constant (Kd), a measure of binding affinity, was determined for these compounds against a panel of CAs. The results showed that substituent changes on the aminoketone fragment significantly influenced the binding affinity, with some derivatives exhibiting Kd values in the low micromolar and even nanomolar range for specific CA isoenzymes. mdpi.com For example, an aminoketone derivative with a phenyl substituent demonstrated strong affinity for CAI, CAII, CAVII, CAIX, and CAXIV isoenzymes, with Kd values ranging from 0.14 to 3.1 μM. mdpi.com

Table 2: Binding Affinities of 3-Amino-4-hydroxybenzenesulfonamide Derivatives for Carbonic Anhydrase (CA) Isoenzymes via Fluorescent Thermal Shift Assay

| Derivative | CA Isoenzyme | Dissociation Constant (Kd) in µM | Reference |

|---|---|---|---|

| Aminoketone 10 (with phenyl substituent) | CA I | 0.14 | mdpi.com |

| CA II | 0.20 | mdpi.com | |

| CA VII | 0.22 | mdpi.com | |

| CA IX | 3.1 | mdpi.com | |

| CA XIV | 0.29 | mdpi.com |

Elucidation of Molecular Recognition Mechanisms

The molecular recognition of sulfonamide-based inhibitors by carbonic anhydrases is a well-characterized process that relies on a combination of specific interactions. cnr.itacs.org The primary and most crucial interaction is the coordination of the sulfonamide group's nitrogen atom with the zinc ion (Zn²⁺) located at the bottom of the enzyme's conical active site. acs.orgnih.gov This interaction is further stabilized by a hydrogen bond network involving the side chain of residue Threonine 199. cnr.it

The specificity of a sulfonamide inhibitor for different CA isoforms is largely dictated by the "tail" portion of the molecule—the part of the structure extending away from the core aromatic scaffold. nih.govacs.org The amino acid residues lining the middle and outer regions of the active site vary among the different CA isoforms. These differences create unique subpockets that can be exploited for selective targeting. nih.gov The tail of the inhibitor can form van der Waals, hydrophobic, or hydrogen-bonding interactions with these variable residues, thereby determining its binding affinity and selectivity for one isoform over another. mdpi.comacs.org X-ray crystallography studies of various benzenesulfonamide derivatives complexed with CAs have confirmed that the benzenesulfonamide core is tightly fixed between specific residues (e.g., Leu198 and His200 in CAI), while the flexible tail can adopt different conformations to interact with either hydrophobic or hydrophilic surfaces of the active site. mdpi.com

Cellular Impact and Intracellular Pathway Analysis (Pre-clinical Focus)

Assessment of Cell Cycle Perturbations

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Several studies have demonstrated that benzenesulfonamide derivatives can perturb the normal progression of the cell cycle, often leading to arrest at specific checkpoints. This activity contributes significantly to their anti-proliferative effects.

Investigations into N-(6(4)-indazolyl)-benzenesulfonamide derivatives found that these compounds caused a block in the G2/M phase of the cell cycle in A2780 human ovarian carcinoma cells. nih.gov Similarly, novel sulfonic styrylquinazoline (B1260680) derivatives were also reported to induce strong cell cycle arrest in the G2/M phase in glioblastoma and leukemia cell lines. mdpi.com In contrast, the bisulfonamide compound Indisulam has been shown to cause cell cycle arrest in the G1 phase. mdpi.com A patent for certain benzenesulfonamide derivatives also notes their potential as cell cycle inhibitors for cancer treatment. google.com This arrest prevents cancer cells from proceeding to mitosis, ultimately inhibiting tumor growth.

Table 3: Effects of Benzenesulfonamide Derivatives on Cell Cycle Progression

| Derivative Class | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| N-(6(4)-indazolyl)-benzenesulfonamides | A2780 (Ovarian Carcinoma) | Block in G2/M phase | nih.gov |

| Sulfonic styrylquinazolines | U-87 MG (Glioblastoma), K562 (Leukemia) | Arrest in G2/M phase | mdpi.com |

| Indisulam (bisulfonamide) | Not specified | Arrest in G1 phase | mdpi.com |

Induction and Pathways of Programmed Cell Death (Apoptosis, Autophagy)

Programmed cell death, primarily through apoptosis and autophagy, is a critical mechanism for eliminating damaged or cancerous cells. A significant body of research has established that various benzenesulfonamide derivatives exert their anticancer effects by inducing these cell death pathways.

Several studies have confirmed that benzenesulfonamide compounds can trigger apoptosis. For example, a novel aminobenzenesulfonamide derivative was shown to induce apoptosis in colorectal cancer cells by increasing the production of reactive oxygen species (ROS). nih.gov This oxidative stress leads to the modulation of Bcl-2 family proteins, specifically increasing the expression of the pro-apoptotic protein Bax while inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govnih.gov Other N-(6(4)-indazolyl)-benzenesulfonamides were also found to trigger apoptosis by upregulating the tumor suppressor p53 and Bax. nih.gov The induction of apoptosis by thiazolone-based benzenesulfonamides in breast cancer cells was confirmed by a significant increase in Annexin V-FITC staining, a marker for early apoptosis. rsc.org

In addition to apoptosis, some benzenesulfonamide derivatives have been shown to induce autophagy. mdpi.com Treatment of cancer cells with certain quinazoline (B50416) sulfonates led to the activation of the p62 protein, a key marker indicating the induction of autophagic processes. mdpi.com

Table 4: Pro-Apoptotic and Autophagic Effects of Benzenesulfonamide Derivatives

| Derivative Class | Cell Line | Observed Effect | Key Molecular Markers | Reference |

|---|---|---|---|---|

| 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide | HCT-116, SW620 (Colorectal) | Apoptosis Induction | Increased ROS, increased Bax, decreased Bcl-2/Bcl-xL | nih.gov |

| N-(6(4)-indazolyl)-benzenesulfonamides | A2780 (Ovarian), A549 (Lung), P388 (Leukemia) | Apoptosis Induction | Upregulation of p53 and Bax | nih.gov |

| Aryl thiazolone-benzenesulfonamides | MDA-MB-231 (Breast) | Apoptosis Induction | Increased Annexin V-FITC staining | rsc.org |

| Sulfonic styrylquinazolines | U-87 MG (Glioblastoma), K562 (Leukemia) | Apoptosis & Autophagy | Increased apoptotic cells; activation of p62 protein | mdpi.com |

Modulation of Intracellular Ion Homeostasis (e.g., Calcium Mobilization)

A review of the available scientific literature did not yield specific studies investigating the role of this compound or its close derivatives in the modulation of intracellular ion homeostasis, including processes such as calcium mobilization. This area remains uncharacterized for this class of compounds.

Structure Activity Relationship Sar Studies and Rational Design Principles

Identification of Key Pharmacophoric Features within 2-Hydroxy-6-methoxybenzenesulfonamide Derivatives

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound and its derivatives, particularly in the context of carbonic anhydrase inhibition, several key features are critical for molecular recognition and binding at the enzyme's active site. mdpi.com

The primary and most indispensable feature is the unsubstituted sulfonamide group (-SO₂NH₂) . This group acts as the primary zinc-binding group (ZBG). In the active site of carbonic anhydrases, the sulfonamide nitrogen deprotonates and coordinates directly to the catalytic Zn(II) ion, mimicking the transition state of the native carbon dioxide hydration reaction. This interaction is the anchor for the inhibitor's binding and is fundamental to its inhibitory mechanism.

The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups at the 2- and 6-positions, respectively, are crucial for establishing a network of hydrogen bonds and other polar interactions. These ortho-substituents can interact with amino acid residues and structured water molecules at the rim of the active site. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group's oxygen atom acts as a hydrogen bond acceptor. The specific positioning of these groups can significantly influence isoform selectivity, as the active site topographies of different CAs vary. mdpi.com

Table 1: Key Pharmacophoric Features of the this compound Scaffold

| Feature | Chemical Group | Primary Role in Enzyme Binding | Potential Interactions |

|---|---|---|---|

| Zinc-Binding Group | Sulfonamide (-SO₂NH₂) | Anchors the inhibitor by coordinating to the active site Zn(II) ion. | Ionic and coordinate covalent bonds. |

| Aromatic Scaffold | Benzene (B151609) Ring | Orients the ZBG and engages in non-polar interactions. | Hydrophobic, π-π, and van der Waals interactions. |

| H-Bond Donor/Acceptor | Hydroxyl (-OH) | Forms polar contacts with active site residues. | Hydrogen bonding. |

| H-Bond Acceptor | Methoxy (-OCH₃) | Forms polar contacts with active site residues. | Hydrogen bonding. |

Optimization of Inhibitory Potency and Selectivity via Systematic Structural Modifications

Once the core pharmacophore is established, the next step in rational drug design is the systematic modification of the lead compound to enhance its potency and, crucially, its selectivity for the desired biological target over other related proteins. nih.govnih.gov For this compound derivatives, this involves altering the "tail" of the molecule—the part extending away from the zinc-binding sulfonamide group—to exploit differences in the active site cavities of various enzyme isoforms. tandfonline.com

The general strategy is to add substituents to the benzenesulfonamide (B165840) ring. These modifications can modulate the compound's physicochemical properties, such as acidity, lipophilicity, and steric bulk, which in turn affects binding affinity and selectivity. nih.gov

The following table illustrates how hypothetical modifications to the parent scaffold could influence inhibitory activity against two different enzyme isoforms, demonstrating the principles of optimizing for potency and selectivity.

Table 2: Illustrative SAR Data for Hypothetical this compound Derivatives

| Compound | Modification (R-group at position 4) | IC₅₀ vs. Isoform A (nM) | IC₅₀ vs. Isoform B (nM) | Selectivity (Fold, B/A) |

|---|---|---|---|---|

| Parent | -H | 500 | 750 | 1.5 |

| Derivative 1 | -CH₃ | 250 | 400 | 1.6 |

| Derivative 2 | -Cl | 150 | 600 | 4.0 |

| Derivative 3 | -C₆H₅ (Phenyl) | 50 | 1000 | 20.0 |

| Derivative 4 | -CH₂-COOH | 800 | 80 | 0.1 |

Note: This data is illustrative and intended to demonstrate SAR principles.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound derivatives, a QSAR model can be an invaluable tool for predicting the inhibitory potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the design process. tandfonline.com

The development of a QSAR model typically involves several key steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. chemijournal.com

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties. arkat-usa.org

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Partial Least Squares (PLS) or Support Vector Machines (SVM), are used to build a mathematical equation that relates the calculated descriptors (independent variables) to the biological activity (dependent variable). tandfonline.comchemijournal.com

Validation: The model's statistical validity and predictive ability are rigorously assessed. Internal validation is often performed using cross-validation (e.g., leave-one-out), which yields a q² value. External validation is performed by using the model to predict the activity of the test set compounds, which are not used in model generation. A high correlation between predicted and observed activities (indicated by a high R²_pred value) suggests a robust and predictive model. tandfonline.comresearchgate.net

For this compound derivatives, the resulting QSAR equation or model can provide insights into which properties are most important for inhibitory activity. For example, the model might reveal that increased hydrophobicity at a certain position positively correlates with potency, while steric bulk at another position is detrimental. This information provides a quantitative framework for the rational design of new, more potent, and selective inhibitors.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Category | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and properties. |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and shape. |

| Geometric (3D) | Molecular surface area, Molecular volume | Three-dimensional size and shape. |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Electron distribution and reactivity. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability. |

Role in Chemical Biology and Advanced Drug Discovery Research

Utility as Chemical Probes for Biological System Interrogation

There is no available research on the use of 2-Hydroxy-6-methoxybenzenesulfonamide as a chemical probe to investigate biological systems.

Contributions to Lead Identification and Optimization in Medicinal Chemistry

No published studies were found that describe the contribution of this compound to lead identification or optimization in medicinal chemistry.

Future Perspectives and Uncharted Research Directions

Exploration of New Synthetic Methodologies and Sustainable Synthesis for Analogues

The future synthesis of 2-Hydroxy-6-methoxybenzenesulfonamide analogues will likely prioritize environmentally benign and efficient methods. researchgate.net Research is moving away from traditional syntheses that often involve harsh reagents and solvents. researchgate.net Modern approaches focus on "green chemistry" principles, utilizing safer solvents, reducing waste, and improving atom economy. researchgate.netresearchgate.net

Key sustainable strategies applicable to the synthesis of novel sulfonamides include:

Water-based Synthesis: Utilizing water as a green solvent for the reaction of sulfonyl chlorides with amines or the synthesis from nitroarenes and sodium sulfinates offers an eco-friendly alternative. researchgate.nettandfonline.com

Mechanochemistry: Solvent-free mechanochemical approaches, using techniques like ball-milling with solid reagents like sodium hypochlorite (B82951), provide a one-pot, tandem oxidation-chlorination and amination process. rsc.org

Alternative Solvents: Deep Eutectic Solvents (DESs) and Polyethylene Glycol (PEG-400) are being explored as reusable and environmentally responsible reaction media. researchgate.nettandfonline.com

Catalyst-Free and Metal-Free Reactions: Innovations such as visible-light-triggered synthesis using an electron donor-acceptor (EDA) complex in green solvents like 2-methyltetrahydrofuran (B130290) (MeTHF) eliminate the need for metal catalysts or bases. researchgate.net Another approach involves a convergent paired electrochemical synthesis that avoids catalysts, oxidants, halogens, and toxic amine compounds. researchgate.net

These methodologies not only reduce the environmental impact but also offer novel pathways to create a diverse library of analogues of this compound for broader screening and development.

| Sustainable Method | Key Reagents/Conditions | Primary Advantage | Reference |

|---|---|---|---|

| Aqueous Medium Synthesis | Water as solvent, Na2CO3 | Environmentally benign, simple procedure at room temperature. | tandfonline.com |

| Mechanosynthesis | Solid sodium hypochlorite (NaOCl·5H2O), solvent-free | Cost-effective, eco-friendly, metal-free, one-pot procedure. | rsc.org |

| Deep Eutectic Solvents (DESs) | Choline chloride (ChCl) with glycerol (B35011) or urea | Reusable, environmentally responsible, aerobic conditions at ambient temperature. | researchgate.net |

| Visible-Light-Triggered Synthesis | Electron donor-acceptor (EDA) complex, 2-MeTHF solvent | Base-free, photocatalyst-free, metal-free, high atom economy. | researchgate.net |

| Oxidative Chlorination | Sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) | General, mild, and eco-friendly strategy in sustainable solvents. | rsc.org |

Advanced Biophysical and Imaging Techniques for Mechanistic Elucidation

Understanding how this compound interacts with its biological targets is fundamental to its development. Future research will increasingly rely on a suite of advanced biophysical and imaging techniques to provide high-resolution mechanistic insights. whiterose.ac.uk These methods are crucial for confirming target engagement, characterizing binding thermodynamics and kinetics, and validating hits from primary screens. nuvisan.comnih.gov

Biophysical techniques that can be applied include:

Surface Plasmon Resonance (SPR): To obtain real-time kinetic data on compound-target interactions without the need for labels. nih.govdrugdiscoverychemistry.com

Isothermal Titration Calorimetry (ITC): For a complete thermodynamic profile of the binding interaction, measuring enthalpy and entropy changes. whiterose.ac.uknuvisan.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To gain detailed information about molecular structure, dynamics, and binding sites at the atomic level. nuvisan.comtechnopharmasphere.com

Mass Spectrometry (MS): Used in affinity selection MS for primary screening and to detect and characterize protein-small molecule complexes. nuvisan.comnih.gov

Thermal Shift Assays (TSA): A common method for fragment screening and characterizing molecular interactions by measuring changes in protein melting temperature upon ligand binding. drugdiscoverychemistry.com

Molecular imaging techniques allow for the non-invasive visualization and quantification of biological events in response to a drug. azolifesciences.com

Positron Emission Tomography (PET): By radiolabeling an analogue of this compound, PET can be used to study its biodistribution, target occupancy, and pharmacokinetics in preclinical models. azolifesciences.comnih.govwikipedia.org

Förster Resonance Energy Transfer (FRET): This imaging technique can measure the proximity between molecules, making it useful for tracking the movements and conformational changes of a target receptor in response to binding. scitechdaily.com

The integration of these techniques will provide a comprehensive understanding of the compound's mode of action, facilitating rational drug design and optimization. nuvisan.com

| Technique | Type | Application in Mechanistic Elucidation | Reference |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Biophysical | Measures real-time binding kinetics (on/off rates) and affinity. | whiterose.ac.uknih.gov |

| Isothermal Titration Calorimetry (ITC) | Biophysical | Determines binding affinity, stoichiometry, and thermodynamic parameters (ΔH, ΔS). | whiterose.ac.uknuvisan.com |

| Nuclear Magnetic Resonance (NMR) | Biophysical | Provides atomic-level structural information on the compound-target complex. | nuvisan.comtechnopharmasphere.com |

| Positron Emission Tomography (PET) | Imaging | Visualizes whole-body biodistribution, target engagement, and pharmacokinetics in vivo. | azolifesciences.comnih.gov |

| Mass Spectrometry (MS) | Biophysical | Used for primary screening (Affinity Selection-MS) and confirming compound-protein complexes. | nih.gov |

Integration of Multi-Omics Approaches for Holistic Biological Understanding

To fully comprehend the biological impact of this compound, a systems-level perspective is required. nashbio.com The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex cellular responses to a compound. researchgate.net This holistic view can reveal novel mechanisms of action, identify biomarkers for patient stratification, and uncover potential off-target effects. nashbio.comastrazeneca.com

Future research can apply these approaches by:

Genomics: Comparing the DNA sequences of cells resistant to the compound with sensitive cells can help identify the genetic basis of its mechanism of action or resistance pathways. nih.gov

Transcriptomics and Proteomics: Analyzing changes in gene expression (RNA) and protein levels after treatment can illuminate the cellular pathways that are dysregulated by the compound. researchgate.netnih.gov This can help validate intended targets and discover previously unknown ones. nashbio.com

Metabolomics: Profiling the dynamic changes in metabolites within a cell or organism following exposure to the compound can provide insights into disruptions in biochemical networks and metabolic pathways. researchgate.netastrazeneca.com

By combining these datasets, researchers can build a comprehensive map of the compound's biological activity, moving beyond a single-target focus to a more complete systems-level understanding. nashbio.comastrazeneca.com This approach is transforming drug discovery by enabling the identification of novel drug targets and accelerating the development of precision medicine. researchgate.netastrazeneca.com

Identification of Novel Biological Targets and Pathways

While the benzenesulfonamide (B165840) scaffold is well-established, ongoing research continues to uncover novel biological targets and pathways through which its derivatives can exert therapeutic effects. tandfonline.comnih.gov Future studies on this compound should include broad screening efforts to identify new applications beyond its currently known activities.

Promising areas for target exploration include:

Carbonic Anhydrase (CA) Isoforms: Many benzenesulfonamides are potent inhibitors of carbonic anhydrases. mdpi.com Specific isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and represent key targets for anticancer drug development. rsc.orgnih.govresearchgate.net

Receptor Tyrosine Kinases (RTKs): The Tropomyosin receptor kinase A (TrkA) has emerged as a potential target for glioblastoma treatment, and benzenesulfonamide analogues have been identified as inhibitors of this pathway. nih.gov

Enzymes in Metabolic Disease: Novel sulfonamide derivatives have been designed as multitarget antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase. rsc.orgnih.govresearchgate.net

Deubiquitinases: USP7, a deubiquitinase that is upregulated in several cancers, has been identified as a therapeutic target for novel sulfonamide derivatives. bioworld.com

Bacterial Targets: Beyond the classical inhibition of the folate pathway, new sulfonamides are being developed to combat resistant bacteria like MRSA through novel mechanisms of action. tandfonline.com

Screening this compound and its rationally designed analogues against these and other emerging targets could reveal untapped therapeutic potential and expand its pharmacological profile. tandfonline.comnih.gov

| Potential Target Class | Specific Example(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Metalloenzymes | Carbonic Anhydrases (CA IX, CA XII) | Oncology | rsc.orgnih.gov |

| Kinases | Tropomyosin receptor kinase A (TrkA) | Oncology (Glioblastoma) | nih.gov |

| Carbohydrate-Hydrolyzing Enzymes | α-glucosidase, α-amylase | Diabetes | rsc.orgnih.gov |

| Deubiquitinases | USP7 | Oncology | bioworld.com |

| Bacterial Enzymes | Novel targets beyond folate synthesis | Infectious Disease (MRSA) | tandfonline.com |

Computational Design of Next-Generation Benzenesulfonamide Derivatives

In silico methods are indispensable tools in modern drug discovery for the rational design of new chemical entities. researchgate.net Computational approaches can be used to optimize the structure of this compound, enhancing its potency, selectivity, and pharmacokinetic properties.

Future computational efforts will likely focus on:

Molecular Docking: Simulating the binding of designed analogues into the active site of a target protein to predict binding affinity and mode of interaction. This helps prioritize which compounds to synthesize. mdpi.comrsc.org

Structure-Activity Relationship (SAR) Studies: Using computational models to understand how modifications to the benzenesulfonamide scaffold affect its biological activity, guiding the design of more potent derivatives. mdpi.comresearchgate.net

Pharmacophore Modeling: Identifying the key structural features essential for biological activity, which can then be used to search for novel scaffolds or design new molecules with improved properties.

ADMET Profiling: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds to identify candidates with favorable drug-like characteristics early in the design process. nih.gov

By leveraging these computational tools, researchers can accelerate the discovery of next-generation benzenesulfonamide derivatives, including analogues of this compound, that are highly optimized for specific biological targets. nih.gov This approach reduces the time and cost associated with traditional trial-and-error synthesis and screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.